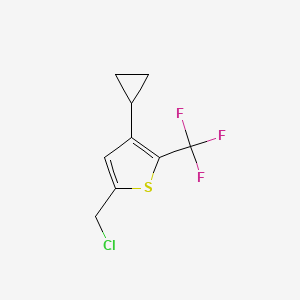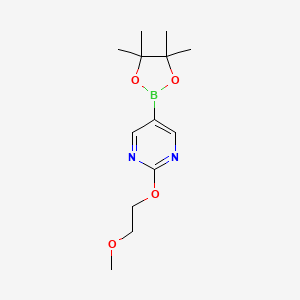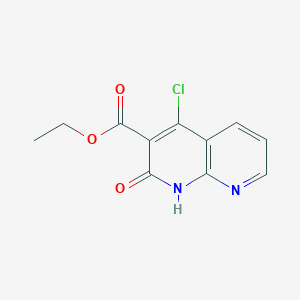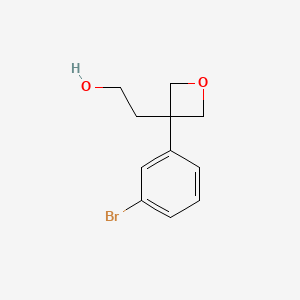
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with chloromethyl, cyclopropyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Vorbereitungsmethoden
The synthesis of 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene can be achieved through various synthetic routes. One common method involves the lithiation of a thiophene precursor followed by trapping with electrophiles . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods often involve scalable processes such as flow chemistry to ensure consistent yields and purity .
Analyse Chemischer Reaktionen
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the trifluoromethyl group.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . The thiophene ring contributes to the compound’s electronic properties, making it suitable for applications in organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene include other thiophene derivatives with different substituents, such as:
2,5-Bis(trifluoromethyl)thiophene: Known for its use in organic semiconductors.
3-(Trifluoromethyl)thiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(Chloromethyl)thiophene: Utilized in the preparation of various thiophene-based compounds.
The uniqueness of this compound lies in its combination of substituents, which impart specific electronic and steric properties, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C9H8ClF3S |
|---|---|
Molekulargewicht |
240.67 g/mol |
IUPAC-Name |
5-(chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C9H8ClF3S/c10-4-6-3-7(5-1-2-5)8(14-6)9(11,12)13/h3,5H,1-2,4H2 |
InChI-Schlüssel |
QPDYYLKNHBEVJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(SC(=C2)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)

![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)



![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)




